

In-Depth Technical Guide: 2,4,6-Trichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,6-Trichloropyrimidine-5-carbaldehyde

Cat. No.: B1310558

[Get Quote](#)

CAS Number: 50270-27-4

This technical guide provides a comprehensive overview of **2,4,6-Trichloropyrimidine-5-carbaldehyde**, a key intermediate in the synthesis of various heterocyclic compounds, particularly for applications in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

2,4,6-Trichloropyrimidine-5-carbaldehyde is a highly reactive trifunctional pyrimidine derivative. The presence of three chlorine atoms and an aldehyde group makes it a versatile building block for the synthesis of a wide range of more complex molecules.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	50270-27-4	
Molecular Formula	C ₅ HCl ₃ N ₂ O	
Molecular Weight	211.43 g/mol	
Appearance	White to brown solid	[1]
Melting Point	131-132 °C	[1]
Boiling Point	278.6 °C at 760 mmHg	[1]
Density	1.7 ± 0.1 g/cm ³	[1]
Solubility	Slightly soluble in water. Soluble in many organic solvents.	
InChI Key	KVJIRFGNHAAUNQ-UHFFFAOYSA-N	
SMILES	C(=O)C1=C(N=C(N=C1Cl)Cl)Cl	

Table 2: Spectroscopic Data

Spectroscopy	Data Interpretation
¹ H NMR	A singlet corresponding to the aldehyde proton is expected.
¹³ C NMR	Signals for the pyrimidine ring carbons and the carbonyl carbon of the aldehyde are expected.
IR	Characteristic peaks for C=O (aldehyde) and C-Cl stretching are expected.
Mass Spectrometry	The molecular ion peak (M ⁺) corresponding to the molecular weight is expected.

Note: While specific spectral data is not readily available in the public domain, typical chemical shifts and vibrational frequencies can be predicted based on the structure.

Synthesis and Experimental Protocols

The most common method for the synthesis of **2,4,6-Trichloropyrimidine-5-carbaldehyde** is the Vilsmeier-Haack reaction, starting from barbituric acid. This one-pot reaction involves both chlorination and formylation.

Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from the literature and provides a detailed procedure for the synthesis.

Materials:

- Barbituric acid
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Ice
- Sodium metabisulfite (for purification)
- Three-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Dropping funnel
- Büchner funnel

Procedure:

- Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cool 9.32 mL (100 mmol) of DMF in an ice bath. Slowly add 66 mL (710 mmol) of POCl_3 dropwise under continuous stirring.
- Addition of Barbituric Acid: To the cooled POCl_3 -DMF mixture, add 12.8 g (100 mmol) of barbituric acid in portions with vigorous stirring. The mixture will solidify and change color from orange-yellow to yellowish-white.
- Reaction Heating: Cautiously increase the temperature of the reaction mixture to 50°C and maintain it for 6 hours. Subsequently, slowly raise the temperature to 85°C. A color change from yellowish-white to red-yellow will be observed.
- Reaction Completion: Maintain the reaction mixture at 85°C for 20 hours.
- Isolation: A yellowish-white precipitate of 2,4,6-trichloro-pyrimidine-5-carbaldehyde will form. Cool the mixture and filter the precipitate using a Büchner funnel.
- Purification: The crude product can be purified by treatment with sodium metabisulfite. Dry the purified product. A typical yield is around 46%.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates HCl vapors. POCl_3 is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

General Protocol for Reaction with Amines

2,4,6-Trichloropyrimidine-5-carbaldehyde readily undergoes nucleophilic aromatic substitution (SNAr) with amines. The chlorine atoms on the pyrimidine ring can be selectively replaced by controlling the reaction conditions.

Materials:

- **2,4,6-Trichloropyrimidine-5-carbaldehyde**
- Desired amine (e.g., aniline, aliphatic amines)
- Solvent (e.g., ethanol, dichloromethane)

- Base (e.g., triethylamine, if necessary)

Procedure:

- Dissolution: Dissolve **2,4,6-Trichloropyrimidine-5-carbaldehyde** in a suitable solvent in a round-bottom flask.
- Addition of Amine: Add the amine (typically 1-2 equivalents) to the solution. If the amine salt is used, a base like triethylamine may be required to liberate the free amine.
- Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction after removing the solvent. The crude product can be purified by recrystallization or column chromatography.

Applications in Synthesis

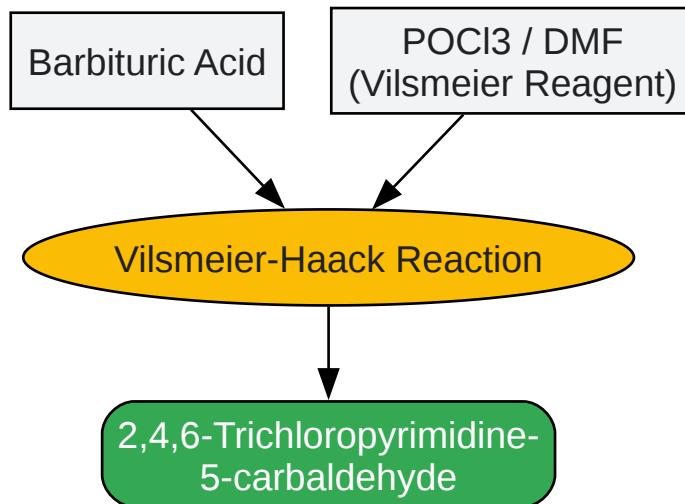
2,4,6-Trichloropyrimidine-5-carbaldehyde is a valuable precursor for the synthesis of a variety of heterocyclic compounds, including:

- Reactive Dyes: The aldehyde group can be condensed with aromatic amines to form azomethine dyes, while the chlorine atoms act as reactive sites for covalent bonding to fabrics.
- Pyrazolopyrimidines: Reaction with hydrazine derivatives can lead to the formation of pyrazolo[3,4-d]pyrimidine scaffolds, which are of interest in medicinal chemistry.
- Fused Pyrimidine Systems: The reactivity of the chlorine and aldehyde groups allows for the construction of various fused heterocyclic systems.

Visualizations

Synthesis Workflow

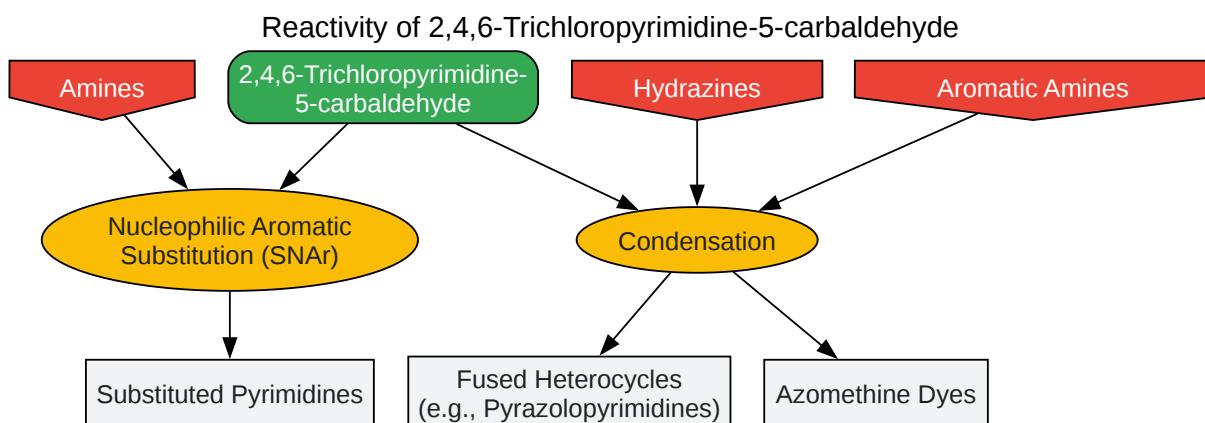
Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde



[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack synthesis workflow.

Reactivity and Derivatization Pathway



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for derivatization.

Handling and Safety

2,4,6-Trichloropyrimidine-5-carbaldehyde is a reactive and potentially hazardous chemical. It should be handled with care in a well-ventilated area, and appropriate personal protective equipment should be used. It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,4,6-Trichloropyrimidine-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1310558#2-4-6-trichloropyrimidine-5-carbaldehyde-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com